molecular formula C26H16 B1360246 9,9'-Bifluorenylidene CAS No. 746-47-4

9,9'-Bifluorenylidene

Cat. No. B1360246
CAS RN: 746-47-4
M. Wt: 328.4 g/mol
InChI Key: NVMYRXGXUBZAIU-UHFFFAOYSA-N
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Description

9,9’-Bifluorenylidene is an organic compound with the chemical formula C26H14 . It appears as a yellow crystalline or powdered solid . It has good optical and electrical properties, making it widely used in the field of optoelectronic devices . It can serve as a photosensitizer in organic photovoltaic cells (OPVs) .


Synthesis Analysis

An efficient synthesis method for a new ladder-type conjugated molecule, π-bridged 9,9’-bifluorenylidene dimer (BBF), has been described . This involves the reductive dimerization of 4,5-dibromofluorenone with triethyl phosphite, followed by Suzuki–Miyaura cross-coupling to afford arylated derivatives .


Chemical Reactions Analysis

Theoretical calculations, absorption spectroscopy, electrochemistry, and fluorescence quenching experiments have been employed to reveal that a ladder-type connection of BBF has all 9,9’-bifluorenylidene subunits contributing to its frontier orbitals, with good electron acceptability .


Physical And Chemical Properties Analysis

The introduction of the strong electron-withdrawing cyanopyridinone groups as the capping groups can improve the intramolecular charge transfer (ICT) and thus broaden the absorption spectra of the molecules . By changing the connection points of the capping groups in the 9,9’-bifluorenylidene core, the photophysical and electrochemical properties of the compounds can be easily adjusted .

Scientific Research Applications

Organic Photovoltaics (OPVs)

  • Field : Materials Chemistry
  • Application : 9,9’-Bifluorenylidene is used in the construction of small molecule acceptor materials for organic photovoltaics (OPVs) .
  • Method : The density functional theory (DFT) and time dependent density functional theory (TDDFT) methods are used to calculate the electronic structure, the open circuit voltage (VOC), and key parameters closely relevant to the short-circuit current density (JSC), including the absorption spectrum, electron–hole correlation, driving force and interface charge separation (kinter-CS) and recombination rate (kinter-CR) .
  • Results : The results showed that the p conformational linear structure of the 4-unit molecule shows large VOC, easy exciton dissociation, matching energy levels and absorption spectra with the donor, and large kinter-CS and small kinter-CR at the donor/acceptor interface .

Carrier-Transport Properties

  • Field : Materials Chemistry
  • Application : 9,9’-Bifluorenylidene is used in the synthesis of a ladder-shaped cyclic dimer (CBF), which exhibits rapid interconversion in solution .
  • Method : The two 9,9’-Bifluorenylidene units in CBF electronically interact upon redox, and thus the structure of CBF is changed stepwise during the oxidation and reduction processes .
  • Results : The π-network of CBF in the solid state leads to its hole transport properties .

Safety And Hazards

According to the safety data sheet, one should avoid breathing mist, gas, or vapors and avoid contact with skin and eyes when handling 9,9’-Bifluorenylidene . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The synthesis of ladder-type 9,9’-bifluorenylidene-based conjugated polymer via tandem Suzuki polymerization/Heck cyclization reaction in one-pot represents a new direction in the field . The successes of the synthesized small molecule and polymer compounds indicate that the Pd-catalyzed tandem reaction may be an effective strategy for improving extended π-conjugated materials .

properties

IUPAC Name

9-fluoren-9-ylidenefluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMYRXGXUBZAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225567
Record name 9H-Fluorene, 9-(9H-fluoren-9-ylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9'-Bifluorenylidene

CAS RN

746-47-4
Record name 9H-Fluorene, 9-(9H-fluoren-9-ylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000746474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,9'-Bifluorenylidene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,9'-Bifluorenylidene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Fluorene, 9-(9H-fluoren-9-ylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
570
Citations
J Zhao, N Asao, Y Yamamoto, T Jin - Journal of the American …, 2014 - ACS Publications
We report a novel Pd-catalyzed alkyne-directed dual C–H activation of bis-biaryl alkynes, which produced important and useful products, 9,9′-bifluorenylidene (9,9′BF) derivatives, in …
Number of citations: 57 pubs.acs.org
E Molins, C Miravitlles, E Espinosa… - The Journal of Organic …, 2002 - ACS Publications
The syntheses of 1,1‘,3,3‘,6,6‘,8,8‘-octachloro-9,9‘-bifluorenylidene (1), its precursors, and the byproduct 3,3‘,5,5‘-tetrachloro-4-(trichloromethyl)biphenyl (5) are described. Accurate …
Number of citations: 51 pubs.acs.org
X Zhu, F Liu, X Ba, Y Wu - Organic Letters, 2022 - ACS Publications
For new ladder-type oligomers and polymers with versatile and robust synthetic strategies, in this study, four fully conjugated ladder-type overcrowded 9,9′-bifluorenylidene-based …
Number of citations: 4 pubs.acs.org
J Xu, A Takai, A Bannaron, T Nakagawa… - Materials Chemistry …, 2018 - pubs.rsc.org
We synthesized a ladder-shaped 9,9′-bifluorenylidene cyclic dimer (CBF), in which the two 9,9′-bifluorenylidene units are connected directly with two covalent bonds. CBF has a pair …
Number of citations: 22 pubs.rsc.org
S Kula, A Pająk, A Szlapa-Kula, A Mieszczanin… - Dyes and …, 2020 - Elsevier
Novel 9,9′-bifluorenylidene derivatives were designed to study the effect of alkyl chain length on selected physical properties. The structure of the synthesized compounds was …
Number of citations: 10 www.sciencedirect.com
Y Zhao, H Wang, S Xia, F Zhou, Z Luo… - … A European Journal, 2018 - Wiley Online Library
Two different non‐fullerene small‐molecule acceptors, m‐PIB and p‐PIB, based on 9,9′‐bifluorenylidene (BF) and perylene diimide (PDI) were designed and synthesized. Four β‐…
NA Bailey, SE Hull - … Section B: Structural Crystallography and Crystal …, 1978 - scripts.iucr.org
Diisopropyl 9, 9'-bifluorenylidine-l, l'-dicarboxylate (C34H2804) crystallizes in space group 12/c with Z= 12, a= 40-385 (5), b= 8.062 (5), c= 23.924 (5),~, fl= 91.54 (1) and 9, 9'-…
Number of citations: 64 scripts.iucr.org
J Xu - Polymer Chemistry, 2019 - pubs.rsc.org
9,9′-Bifluorenylidene (9,9′-BF) is a twisted π-conjugated molecule, whose nonplanar molecular geometry endows it with inherent axial chirality. However, 9,9′-BF undergoes rapid …
Number of citations: 8 pubs.rsc.org
S Kawata, J Furudate, T Kimura, H Minaki… - Journal of Materials …, 2017 - pubs.rsc.org
9,9′-Bifluorenylidene (BFN) derivatives, in which the two fluorene moieties are connected via a CC double bond at the 9-position, are expected to show singlet fission (SF) character in …
Number of citations: 19 pubs.rsc.org
MY Sui, Y Geng, GY Sun, JP Wang - Journal of Materials Chemistry C, 2017 - pubs.rsc.org
The molecular geometry and spatial state determine the photoelectric properties, which are the main factors affecting the performance of devices in organic photovoltaics (OPVs). …
Number of citations: 18 pubs.rsc.org

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